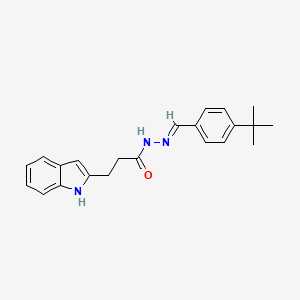

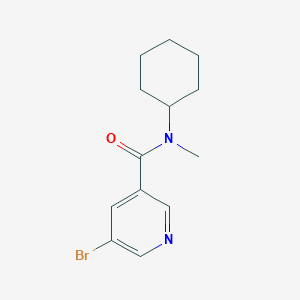

![molecular formula C18H24N4O B5536146 N,N-二甲基-3-{[3-(1-甲基-1H-咪唑-2-基)-1-哌啶基]羰基}苯胺](/img/structure/B5536146.png)

N,N-二甲基-3-{[3-(1-甲基-1H-咪唑-2-基)-1-哌啶基]羰基}苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline involves advanced chemical procedures. For instance, the synthesis of clonidine and 1,3-dimethylclonidine, which share structural similarities, was achieved using isotopically labelled compounds in high purity, demonstrating the meticulous approach needed for creating such molecules (Hughes & Baillie, 1980). Similarly, substituted piperidines from N,N-bis[(benzotriazol-1-yl)methyl]amines were synthesized, indicating a method for producing compounds with piperidine structures, which are relevant to the target molecule (Katritzky, Luo, & Cui, 1999).

Molecular Structure Analysis

The molecular structure of analogs similar to N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline showcases significant diversity and complexity. Compounds like 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline reveal basic heterocyclic imino structures, demonstrating the intricate interactions and configurations possible within such molecules (Su, Wang, Liu, & Li, 2013).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds akin to N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline are diverse. For example, the reaction of aniline with dimethyl carbonate catalyzed by acid-base bifunctional ionic liquids highlights the complex interactions and transformations these compounds can undergo, providing insights into their reactive capabilities (Zhang et al., 2010).

科学研究应用

催化反应和离子液体

N,N-二甲基-3-{[3-(1-甲基-1H-咪唑-2-基)-1-哌啶基]羰基}苯胺在催化反应中显示出巨大的潜力,特别是在氨基甲酸酯和碳酸酯的形成中。例如,张等人(2010 年)的研究探讨了酸碱两性离子液体在催化苯胺和碳酸二甲酯之间的反应,得到甲基-N-甲基-N-苯基氨基甲酸甲酯,产率为 72% (张、杨、薛、付、安和高,2010 年)。这项研究强调了离子液体通过协同酸性和碱性位点活化苯胺和碳酸二甲酯的效率。

标记化合物的合成

休斯和贝利(1980 年)报道了用氘和碳 13 标记的可乐定和 1,3-二甲基可乐定的类似物的合成,证明了该化合物在为研究目的创建同位素标记分子中的用途 (休斯和贝利,1980 年)。此类标记化合物对于研究药物代谢和药代动力学至关重要。

阴离子-阳离子协同催化

该化合物还发挥阴离子-阳离子协同催化的作用,正如张、付和高(2011 年)所详细描述的。他们的研究重点说明了离子液体的阳离子如何活化亲电试剂,阴离子如何活化亲核试剂,证明了该化合物在增强催化反应中的重要性 (张、付和高,2011 年)。

苯胺的甲氧羰基化

达赫努姆等人(2019 年)研究了使用 ZIF-7(沸石咪唑骨架)作为苯胺与碳酸二甲酯甲氧羰基化的催化剂,以生产甲基苯基氨基甲酸酯,一种异氰酸酯前体。他们的研究结果表明,新鲜的 ZIF-7 显示出较高的苯胺转化率,并且甲基苯基氨基甲酸酯的产率随着催化剂的重复使用而增加,表明该化合物在促进环境友好的羰基化反应中的作用 (达赫努姆、徐、千、李和河,2019 年)。

作用机制

未来方向

属性

IUPAC Name |

[3-(dimethylamino)phenyl]-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-20(2)16-8-4-6-14(12-16)18(23)22-10-5-7-15(13-22)17-19-9-11-21(17)3/h4,6,8-9,11-12,15H,5,7,10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGSAAQFWOXQLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCN(C2)C(=O)C3=CC(=CC=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

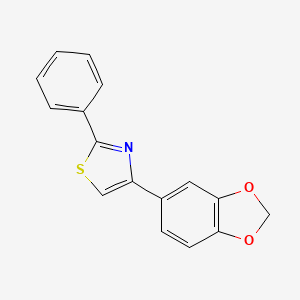

![ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)

![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)

![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

![4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol](/img/structure/B5536155.png)

![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)